molecular formula C18H22N4O2S B2913845 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide CAS No. 1797217-60-7

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

Número de catálogo B2913845
Número CAS: 1797217-60-7
Peso molecular: 358.46
Clave InChI: SCSFBOPWADMWPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” is a compound that contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported . The structure is monoclinic, with a bond length of C1–N1 of 1.264 (3) Å . The structure forms a D–π–A structure molecule, which is a typical molecular structure characteristic of AIE .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been reported to show a broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Neuropeptide Y Y1 Receptor Antagonists

  • A study reported the synthesis and evaluation of novel benzimidazoles derived from indole as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. This research highlights the design strategy and biological evaluation, providing insight into the potential therapeutic applications of related compounds (H. Zarrinmayeh et al., 1998).

CB1 Cannabinoid Receptor Interaction

  • The molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was studied, revealing insights into the binding mechanism and structure-activity relationship. This could be relevant for understanding how similar compounds might interact with cannabinoid receptors (J. Shim et al., 2002).

Orexin Receptor Antagonists

  • Research on a novel orexin 1 and 2 receptor antagonist, aimed at treating insomnia, detailed its metabolism and pharmacokinetics in humans. Such studies are crucial for drug development and understanding the physiological effects of new therapeutic agents (C. Renzulli et al., 2011).

Novel Neuroleptics

  • A paper explored the pharmacological profile of novel compounds with mixed dopamine (DA), 5-hydroxytryptamine (5-HT)2, and α1-adrenergic antagonist action, which may have efficacy as antipsychotics without extrapyramidal side effects (E. B. Nielsen et al., 1997).

Direcciones Futuras

The future directions for research on “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Thiazole derivatives have shown promise in a variety of areas, including antimicrobial, antiretroviral, antifungal, and antineoplastic therapies .

Propiedades

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSFBOPWADMWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.